molecular formula C24H32N4O5 B1673363 (E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline CAS No. 131916-69-3

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline

Cat. No.: B1673363
CAS No.: 131916-69-3
M. Wt: 456.5 g/mol
InChI Key: SGDNWFHKGDZSEZ-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by the presence of a pentyloxy group, a propenyl-substituted piperazine ring, and an (E)-2-butenedioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

    Attachment of the Piperazine Ring: The piperazine ring is incorporated through nucleophilic substitution or reductive amination reactions.

    Addition of the Propenyl Group: The propenyl group is introduced via alkylation reactions using allyl halides.

    Formation of the (E)-2-Butenedioate Salt: The final step involves the formation of the (E)-2-butenedioate salt through a salt formation reaction with maleic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the propenyl group.

    Reduction: Reduction reactions can occur at the quinazoline core and the piperazine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the quinazoline core and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline, 4-(methoxy)-2-(4-(2-propenyl)-1-piperazinyl)-, (E)-2-butenedioate (1:1)
  • Quinazoline, 4-(ethoxy)-2-(4-(2-propenyl)-1-piperazinyl)-, (E)-2-butenedioate (1:1)
  • Quinazoline, 4-(butoxy)-2-(4-(2-propenyl)-1-piperazinyl)-, (E)-2-butenedioate (1:1)

Uniqueness

The uniqueness of (E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline lies in its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the pentyloxy group may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties.

Properties

CAS No.

131916-69-3

Molecular Formula

C24H32N4O5

Molecular Weight

456.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C20H28N4O.C4H4O4/c1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24;5-3(6)1-2-4(7)8/h4,6-7,9-10H,2-3,5,8,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

SGDNWFHKGDZSEZ-WLHGVMLRSA-N

SMILES

CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(allyl-1-piperazinyl)-4-n-amyloxyquinazoline fumarate
KB 5666
KB-5666

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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